4-Naphthalen-2-ylsulfonylmorpholine
Description
4-Naphthalen-2-ylsulfonylmorpholine is a sulfonamide derivative featuring a morpholine ring substituted at the 4-position with a naphthalen-2-ylsulfonyl group. Its structure combines the electron-withdrawing sulfonyl moiety with the rigid, planar naphthyl group, which influences its physicochemical properties and reactivity. This compound is of interest in medicinal and materials chemistry due to the morpholine ring’s bioavailability-enhancing properties and the sulfonyl group’s role in hydrogen bonding and target interactions .
Properties
IUPAC Name |
4-naphthalen-2-ylsulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,15-7-9-18-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNADVKJMEUGXLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332832 | |
| Record name | 4-naphthalen-2-ylsulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
92248-73-2 | |
| Record name | 4-naphthalen-2-ylsulfonylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Naphthalen-2-ylsulfonylmorpholine typically involves the reaction of morpholine with 2-naphthalenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for 4-Naphthalen-2-ylsulfonylmorpholine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 4-Naphthalen-2-ylsulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthylmorpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used
Scientific Research Applications
4-Naphthalen-2-ylsulfonylmorpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various morpholine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Naphthalen-2-ylsulfonylmorpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Substituent Variations in Aryl Sulfonylmorpholines
Key Compounds :
- 4-[(4-Methoxyphenyl)sulfonyl]morpholine (Entry 5, Table 2 in ): Structure: Methoxyphenyl group at the sulfonyl position. Properties: Melting point 109–110°C; synthesized via Grignard reagent (0.51 M in THF) followed by flash chromatography. Applications: Intermediate in organometallic reactions due to its electron-rich aryl group .
Comparison with 4-Naphthalen-2-ylsulfonylmorpholine :
Thiomorpholine Derivatives
4-(4-Nitrophenyl)thiomorpholine ():
- Structure : Thiomorpholine (sulfur atom in the ring) with a nitro-substituted phenyl group.
- Synthesis: Prepared via nucleophilic aromatic substitution (4-chloronitrobenzene and thiomorpholine in 1-butanol).
- Reactivity : The nitro group enhances electrophilicity, making it reactive in reduction or substitution reactions, unlike the sulfonyl group in the target compound.
- Applications : Precursor in combinatorial chemistry for nitro-to-amine transformations .
Comparison :
- Electronic Effects : The sulfonyl group in 4-Naphthalen-2-ylsulfonylmorpholine is a stronger electron-withdrawing group than the nitro group, affecting electronic distribution and binding interactions.
- Ring Heteroatom : Oxygen in morpholine vs. sulfur in thiomorpholine alters solubility (morpholine is more polar) and metabolic stability .
Morpholine Derivatives with Bioactive Moieties
2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one ():
Comparison :
Methylsulfonylphenyl Derivatives
Comparison :
- Substituent Effects : The methylsulfonyl group is smaller and less hydrophobic than naphthalen-2-ylsulfonyl, leading to differences in solubility and steric interactions.
- Synthetic Utility : Both compounds serve as intermediates, but the naphthyl group in the target compound may favor π-stacking in drug-receptor interactions .
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